REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([NH:20][CH2:21][C:22]([OH:24])=[O:23])([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].Br[CH2:26][CH2:27][CH2:28][CH:29]([CH3:31])[CH3:30].[K]>O1CCCC1.CCCCCC.O>[C:16]([O:15][C:13]([NH:20][CH:21]([CH2:26][CH2:27][CH2:28][CH:29]([CH3:31])[CH3:30])[C:22]([OH:24])=[O:23])=[O:14])([CH3:18])([CH3:19])[CH3:17] |^1:31|
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
BrCCCC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture agitated for about one hour at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
0.094 mol) was added dropwise
|
Type
|
WAIT
|
Details
|
The temperature was left
|
Type
|
CUSTOM
|
Details
|
to return to about 0° C
|
Type
|
WAIT
|
Details
|
The temperature was then left
|
Type
|
CUSTOM
|
Details
|
to return to about 23° C.
|
Type
|
EXTRACTION
|
Details
|
the obtained mixture was extracted with 2 times 50 ml ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with 100 ml water
|
Type
|
CUSTOM
|
Details
|
After drying on magnesium sulfate and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified on a silica column (eluent: ethyl acetate-heptane/6-4)
|
Type
|
CUSTOM
|
Details
|
to produce a white-colored powder with a yield of 50%
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)CCCC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |